molecular formula C22H23NO2 B1437325 N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine CAS No. 1040689-31-3

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine

Cat. No. B1437325
M. Wt: 333.4 g/mol
InChI Key: ICOXFVIYZXWJFH-UHFFFAOYSA-N
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Description

“N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine” is a biochemical used for proteomics research . Its molecular formula is C22H23NO2 and it has a molecular weight of 333.42 .

Scientific Research Applications

  • Catalytic Applications : One study explored the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using derivatives of methanamine, including those similar to N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine. These compounds showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Organocatalyst Poisons : In another study, the benzylation of alcohols with benzyl bromide and sodium hydride in DMF led to the formation of an amine side product similar to N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine. This compound was found to act as a catalyst poison in certain reactions, highlighting the importance of purity in chemical syntheses (Colgan et al., 2016).

  • Photocytotoxicity and Cellular Imaging : Research on Iron(III) complexes, where one of the compounds is similar in structure to N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine, demonstrated significant photocytotoxicity in red light. These complexes were used in cellular imaging, showing potential in medical applications (Basu et al., 2014).

  • Antioxidant Properties : A study on derivatives of methanone, which are structurally related to N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine, revealed that these compounds possess effective antioxidant properties. This indicates potential applications in pharmaceuticals and nutraceuticals (Çetinkaya et al., 2012).

  • Medicinal Chemistry : Research on Schiff bases of aminomethyl pyridine, structurally related to N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine, showed potential as anticonvulsant agents. This suggests its applications in the development of new drugs for treating seizures (Pandey & Srivastava, 2011).

  • Antimicrobial Activity : Another study synthesized derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, similar to N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine, and evaluated their antibacterial and antifungal activities. This indicates potential applications in antimicrobial treatments (Visagaperumal et al., 2010).

properties

IUPAC Name

N-[[4-(2-phenoxyethoxy)phenyl]methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-3-7-19(8-4-1)17-23-18-20-11-13-22(14-12-20)25-16-15-24-21-9-5-2-6-10-21/h1-14,23H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOXFVIYZXWJFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl[4-(2-phenoxyethoxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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